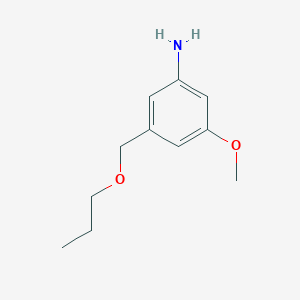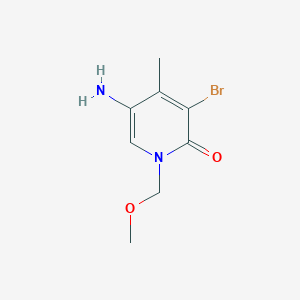
5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound is notable for its unique structure, which includes an amino group, a bromine atom, and a methoxymethyl group attached to a dihydropyridinone ring. It is primarily used in research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity .
化学反応の分析
Types of Reactions
5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
作用機序
The mechanism of action of 5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound shares a similar bromine and amino group but differs in its overall structure and functional groups.
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides: These compounds have similar amino and bromine groups but differ in their aryl and carboxamide groups.
Uniqueness
5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
特性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
5-amino-3-bromo-1-(methoxymethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-6(10)3-11(4-13-2)8(12)7(5)9/h3H,4,10H2,1-2H3 |
InChIキー |
NDTYUHQCUVUIGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1N)COC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



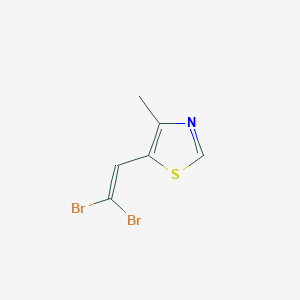
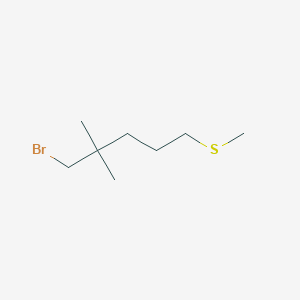

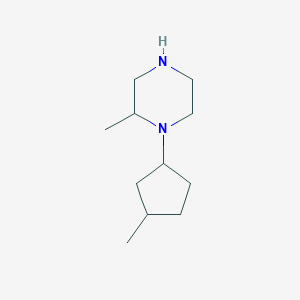

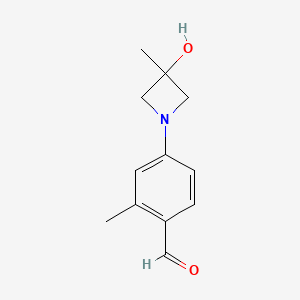
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)

![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
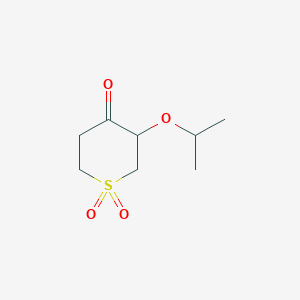

![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
